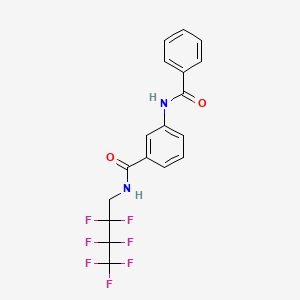
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, industry, and research. This particular compound is characterized by the presence of a heptafluorobutyl group, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,2,3,3,4,4,4-heptafluorobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the amide group, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the amide group to an amine.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between proteins and small molecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential applications in drug discovery and development. Its unique properties make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The heptafluorobutyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, making it a potent modulator of protein function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can be compared with other benzamide derivatives such as:
3-Benzamido-N-(2,2,3,3,4,4,4-trifluorobutyl)benzamide: This compound has fewer fluorine atoms, which may result in different chemical and physical properties.
3-Benzamido-N-(2,2,3,3,4,4,4-nonafluorobutyl)benzamide: This compound has more fluorine atoms, potentially enhancing its chemical resistance and thermal stability.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
917920-92-4 |
|---|---|
Molecular Formula |
C18H13F7N2O2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
3-benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide |
InChI |
InChI=1S/C18H13F7N2O2/c19-16(20,17(21,22)18(23,24)25)10-26-14(28)12-7-4-8-13(9-12)27-15(29)11-5-2-1-3-6-11/h1-9H,10H2,(H,26,28)(H,27,29) |
InChI Key |
UFNWGGMBQYWKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















